molecular formula C7H10BNO2 B572926 (4,6-Dimethylpyridin-2-yl)boronic acid CAS No. 1309982-36-2

(4,6-Dimethylpyridin-2-yl)boronic acid

Cat. No.: B572926
CAS No.: 1309982-36-2
M. Wt: 150.972
InChI Key: XDJSJAWXNWQJMD-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the second position of the pyridine ring, and the fourth and sixth positions are substituted with methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable carbon-boron bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4,6-Dimethylpyridin-2-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 4,6-dimethylpyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyridin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transfer of the boronic acid group to the aryl or vinyl halide, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparison with Similar Compounds

  • (4-Methylpyridin-2-yl)boronic acid
  • (6-Methylpyridin-2-yl)boronic acid
  • (2,4,6-Trimethylpyridin-2-yl)boronic acid

Comparison: (4,6-Dimethylpyridin-2-yl)boronic acid is unique due to the presence of two methyl groups at the fourth and sixth positions of the pyridine ring. This substitution pattern affects the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its mono- or tri-methylated counterparts . The presence of two methyl groups also influences the steric hindrance around the boronic acid group, which can impact the selectivity and yield of the reactions .

Properties

IUPAC Name

(4,6-dimethylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSJAWXNWQJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=N1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694476
Record name (4,6-Dimethylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-36-2
Record name (4,6-Dimethylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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